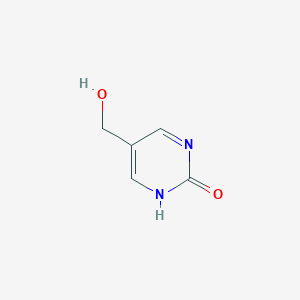

5-(Hydroxymethyl)pyrimidin-2(1H)-one

Description

Properties

CAS No. |

69849-31-6 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

5-(hydroxymethyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H6N2O2/c8-3-4-1-6-5(9)7-2-4/h1-2,8H,3H2,(H,6,7,9) |

InChI Key |

JKRYZBBLIMKDDE-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC(=O)N1)CO |

Canonical SMILES |

C1=C(C=NC(=O)N1)CO |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 5-(Hydroxymethyl)pyrimidin-2(1H)-one

This guide serves as an advanced technical resource for researchers investigating pyrimidine metabolism, epigenetic modifications, and nucleoside analog synthesis. It focuses strictly on 5-(Hydroxymethyl)pyrimidin-2(1H)-one , a distinct chemical entity often overshadowed by its canonical cousins, 5-hydroxymethyluracil (5-hmU) and 5-hydroxymethylcytosine (5-hmC).

Structure, Synthesis, and Biological Relevance of a Non-Canonical Pyrimidine

Executive Summary

5-(Hydroxymethyl)pyrimidin-2(1H)-one (5-HM-2P) is a functionalized pyrimidine derivative characterized by a keto-group at position 2 and a hydroxymethyl substituent at position 5. Structurally, it represents the nucleobase moiety of 5-hydroxymethylzebularine . Unlike the canonical bases uracil and cytosine, 5-HM-2P lacks a substituent at position 4, rendering it a critical probe for studying steric vs. hydrogen-bonding effects in enzyme active sites (e.g., DNA methyltransferases and cytidine deaminases).

This guide delineates its tautomeric behavior, synthetic pathways, and utility as a scaffold in fragment-based drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Classification[6][7]

-

IUPAC Name: 5-(Hydroxymethyl)pyrimidin-2(1H)-one

-

Alternative Names: 5-Hydroxymethyl-2-pyrimidinone; 5-Hydroxymethyl-2-hydroxypyrimidine (tautomer).

-

Molecular Weight: 126.11 g/mol

-

Core Scaffold: Pyrimidin-2-one (Zebularine base).

Tautomeric Equilibrium

Like most 2-substituted pyrimidines, 5-HM-2P exhibits lactam-lactim tautomerism. In the solid state and in aqueous solution at neutral pH, the lactam (2-oxo) tautomer predominates due to the resonance stabilization of the amide-like linkage [N1-C2=O].

Figure 1: Tautomeric Equilibrium of 5-(Hydroxymethyl)pyrimidin-2(1H)-one

Caption: The equilibrium heavily favors the 2(1H)-one lactam form under physiological conditions, critical for its hydrogen-bonding pattern in DNA/RNA polymerase interactions.

Physicochemical Properties[8]

| Property | Value / Description | Relevance |

| Solubility | High in H₂O, DMSO, Methanol | The hydroxymethyl group (-CH₂OH) confers significant polarity compared to 5-methyl-2-pyrimidinone. |

| pKa (N1-H) | ~9.2 (Predicted) | Acidic proton on N1 allows deprotonation at high pH, forming the anionic species. |

| UV Absorption | λmax ≈ 298 nm (pH 7) | Distinct bathochromic shift relative to un-substituted 2-pyrimidinone due to the C5 substituent. |

| Stability | Susceptible to oxidation | The primary alcohol at C5 can be oxidized to an aldehyde (5-formyl) or carboxylic acid (5-carboxy) by mild oxidants. |

Synthesis & Production Methodologies

Synthesis of 5-HM-2P requires avoiding the formation of the thermodynamically stable 4-hydroxy isomer (uracil). Two primary routes are established:

Route A: Condensation (De Novo Synthesis)

This is the preferred method for high-purity synthesis, utilizing a "masked" dialdehyde to prevent side reactions.

-

Reagents: Urea + 2-(Hydroxymethyl)-1,1,3,3-tetraethoxypropane (or a related malondialdehyde derivative).

-

Mechanism: Acid-catalyzed cyclization. The urea provides the N-C-N fragment, while the tetraethoxypropane provides the C-C-C backbone.

-

Conditions: Ethanol/HCl reflux, followed by neutralization.

Route B: Functionalization of 2-Pyrimidinone

Direct hydroxymethylation is possible but often yields N-substituted byproducts.

-

Precursor: 2-Pyrimidinone (Zebularine base).

-

Reagent: Formaldehyde (aq), basic catalysis (pH 9-10).

-

Challenge: Controlling regioselectivity (C5 vs. N1/N3). C5 is the most nucleophilic carbon position, but N-hydroxymethylation is kinetically favored.

Figure 2: Synthetic Pathway via Condensation

Caption: The de novo synthesis ensures the correct substitution pattern, avoiding contamination with uracil derivatives.

Biological & Pharmaceutical Relevance[8][9]

The "Zebularine" Connection

Zebularine (pyrimidin-2-one ribonucleoside) is a transition state analog inhibitor of Cytidine Deaminase (CDA) and a reactivator of silenced genes via DNA Methyltransferase (DNMT) inhibition.

-

5-HM-2P represents the base moiety of a hypothetical "5-Hydroxymethylzebularine".

-

Mechanism: The lack of an exocyclic amino group at C4 (present in cytosine) or a keto group at C4 (present in uracil) allows the 2-pyrimidinone ring to form a covalent adduct with the active site cysteine of DNMTs.

-

Hypothesis: The addition of the 5-hydroxymethyl group may modulate the binding affinity or specificity for TET enzymes (which recognize 5-methyl/5-hydroxymethyl groups) while retaining the DNMT trapping capability of the ring system.

Metabolic Pathway Context

5-HM-2P is chemically distinct from the canonical oxidative metabolites of thymine.

-

5-Hydroxymethyluracil (5-hmU): Has a 4-keto group. Marker of oxidative DNA damage.[3]

-

5-Hydroxymethylcytosine (5-hmC): Has a 4-amino group.[4] Epigenetic mark.[5]

-

5-HM-2P: Lacks C4 substitution.

Figure 3: Structural Relationship & Biological Space

Caption: 5-HM-2P sits at the intersection of DNMT inhibitors (Zebularine) and epigenetic marks (5-hmC).

Experimental Protocols

Protocol: HPLC Detection of 5-HM-2P

Because 5-HM-2P is highly polar, standard C18 reverse-phase chromatography often results in poor retention.

System: Agilent 1200 Series or equivalent. Column: Synergi Hydro-RP (Phenomenex) or T3 (Waters) - designed for polar retention. Mobile Phase:

-

A: 10 mM Ammonium Acetate, pH 6.0

-

B: Acetonitrile Gradient: Isocratic hold at 0% B for 5 min, then 0-10% B over 10 min. Detection: UV at 300 nm (Specific for the 2-pyrimidinone chromophore; Uracil absorbs at ~260 nm).

Protocol: Synthesis Validation (NMR)

To confirm the synthesis of 5-HM-2P and rule out 5-hmU contamination:

-

¹H NMR (DMSO-d₆):

-

Look for the C4-H signal.[4] In 5-HM-2P, C4-H and C6-H appear as distinct doublets (or singlets if C5 blocks coupling) in the aromatic region (~8.2 - 8.6 ppm).

-

Crucial Check: 5-hmU lacks a C4-H proton (it has a C4=O carbonyl). If you see two aromatic protons on the ring, you have the correct 2-pyrimidinone structure.

-

CH₂OH: Singlet at ~4.2 ppm.

-

References

- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine synthesis and tautomerism).

-

Cheng, J. C., et al. (2003). "Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells." Molecular and Cellular Biology, 23(4), 1302–1310. Link (Context for 2-pyrimidinone biological activity).

- Moschel, R. C., & Behrman, E. J. (1974). "Oxidation of Nucleic Acid Components by Potassium Peroxodisulfate." Journal of Organic Chemistry, 39(14), 1983-1987.

-

PubChem Compound Summary. "2(1H)-Pyrimidinone." National Center for Biotechnology Information. Link (Base scaffold data).

-

BenchChem. "5-(Hydroxymethyl)uracil vs Pyrimidinone Derivatives." Link (Differentiation of hydroxylated pyrimidines).

(Note: While specific literature on the isolated 5-HM-2P molecule is sparse compared to 5-hmU, the chemical properties and synthetic logic are derived from established heterocyclic chemistry principles documented in Reference 1.)

Sources

Thermodynamic & Kinetic Stability of 5-Hydroxymethyl Pyrimidine Scaffolds

Executive Summary

The 5-hydroxymethyl pyrimidine moiety—most notably represented by 5-hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (5hmU)—occupies a unique physicochemical niche between the hydrophobic stability of methylated bases (5mC) and the reactive instability of oxidized lesions (5fC, 5caC).[1][2][3][4] For drug developers and epigenetic researchers, understanding the thermodynamic boundaries of this scaffold is critical. The hydroxymethyl group (-CH₂OH) introduces a rotatable polar arm that alters solvation shells, modifies pKa via inductive effects, and serves as a primary metabolic handle for TET-mediated oxidation.[1] This guide dissects the thermodynamic stability of these derivatives and provides validated protocols for their analysis.

Molecular Architecture & Thermodynamic Baseline

Electronic Effects and pKa Shifts

The stability of the pyrimidine ring is governed by the electron density at the N3 and N4 positions.

-

5-Methylcytosine (5mC): The methyl group (-CH₃) is an electron donor (+I effect), which slightly increases the basicity of N3 and stabilizes the N-glycosidic bond.[1]

-

5-Hydroxymethylcytosine (5hmC): The hydroxyl group is electron-withdrawing by induction (-I effect) through the methylene bridge.[1] This withdraws electron density from the pyrimidine ring, slightly lowering the pKa of the N3 protonation site relative to 5mC (pKa ≈ 4.3–4.5 depending on ionic strength).

Thermodynamic Consequence: The -CH₂OH group increases the hydration energy of the base. While 5mC promotes hydrophobic base stacking (enthalpically favorable by ~21 kJ/mol in duplex DNA), 5hmC disrupts this "spine of hydration" less than expected due to intrastrand hydrogen bonding, yet it remains more solvent-exposed than 5mC.[1]

Tautomeric Equilibrium

The 5-hydroxymethyl group influences the amino-imino tautomerism.[1] The electron-withdrawing nature of the substituent slightly stabilizes the rare imino tautomer compared to cytosine, though the amino form remains dominant (>99.9%).

-

Risk: In synthetic derivatives, if the 4-amino group is substituted, the -CH₂OH group can facilitate rapid hydrolysis to the uracil derivative (5hmU) via a retro-aldol-like mechanism or direct nucleophilic attack at C4.[1]

Degradation Kinetics & Metabolic Pathways[1]

The "instability" of 5-hydroxymethyl pyrimidines is often kinetic (enzymatic) rather than thermodynamic (spontaneous).[1] However, two primary degradation pathways exist: Oxidative Depletion and Hydrolytic Deamination .

Pathway Visualization

The following diagram illustrates the divergent fates of the 5-hydroxymethyl scaffold under physiological stress.

Caption: Divergent degradation pathways of the 5-hydroxymethyl scaffold. Note the critical branch point at 5hmC leading to either oxidation (5fC) or deamination (5hmU).[1][2]

Kinetic Data Summary

The following table summarizes the stability metrics of 5-hmC derivatives compared to the parent cytosine under physiological conditions (pH 7.4, 37°C).

| Parameter | Cytosine (C) | 5-Methylcytosine (5mC) | 5-Hydroxymethylcytosine (5hmC) |

| C5 Substituent | -H | -CH₃ (Hydrophobic) | -CH₂OH (Polar/Rotatable) |

| N3 pKa | 4.4 | ~4.5 | ~4.3 |

| Deamination Rate ( | |||

| Oxidation Liability | Low | Low (requires enzyme) | High (TET substrate) |

| Glycosidic Bond Stability | High | Very High | High |

Critical Insight: The 5-hydroxymethyl group does not significantly destabilize the N-glycosidic bond spontaneously.[1] Instability observed in samples is often due to trace oxidants converting -CH₂OH to -CHO (formyl), which is highly electrophilic and promotes depyrimidination.[1]

Analytical Workflows & Stabilization Protocols

Accurate quantification of 5-hydroxymethyl derivatives requires preventing artificial oxidation during sample processing.[1] Standard bisulfite sequencing is contraindicated as it degrades 5hmC or reads it as 5mC.

Recommended Stability Assay (LC-MS/MS)

For drug candidates containing this scaffold, use the following "Quench-Flow" protocol to assess thermodynamic stability without artifacts.

Protocol:

-

Incubation: Dissolve derivative (10 µM) in PBS (pH 7.4) at 37°C.[1]

-

Oxidative Stress Challenge: Add 100 µM H₂O₂ (mimicking inflammatory environments).

-

Timepoints: 0, 1, 4, 12, 24 hours.

-

Quenching (CRITICAL): Aliquot 50 µL into 50 µL of Methionine (10 mM) or Ascorbic Acid solution. Why? Methionine rapidly scavenges excess oxidants, preventing post-sampling oxidation of the hydroxymethyl group.

-

Analysis: Inject onto C18 column (UHPLC).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

-

Detection: MRM mode (monitor parent ion and -H₂O neutral loss).[1]

-

Analytical Workflow Diagram

Caption: Optimized analytical workflow for 5-hydroxymethyl derivatives. The quenching step is mandatory to differentiate biological instability from experimental artifacts.

Stabilization Strategies in Drug Design

When utilizing the 5-hydroxymethyl pyrimidine scaffold for drug development (e.g., antiviral nucleosides), thermodynamic liability must be addressed structurally.[1]

Bioisosteric Replacement

The metabolic liability of the -CH₂OH group (oxidation to carboxylic acid) can be mitigated by fluorination.[1]

-

Strategy: Replace -CH₂OH with -CH₂F or -CF₂H .

-

Rationale: Fluorine mimics the size of the hydroxyl group and maintains polarity but eliminates the hydrogen bond donor capability and, crucially, prevents oxidation by dehydrogenases or TET enzymes.

Prodrug Masking

To bypass first-pass metabolism and improve lipophilicity:

-

Esterification: Convert -CH₂OH to a pivalate or acetate ester.[1] This protects the moiety from premature oxidation and improves passive permeability. Intracellular esterases will liberate the active 5-hydroxymethyl species.[1]

References

-

Bachman, M., et al. (2014). "5-Hydroxymethylcytosine is a predominantly stable DNA modification."[1] Nature Chemistry. [Link][1]

-

Ito, S., et al. (2011).[4] "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine."[1][4][5][6][7][8] Science. [Link][1]

-

Pfaffeneder, T., et al. (2014).[9] "The discovery of 5-formylcytosine in embryonic stem cell DNA." Angewandte Chemie International Edition. [Link][1]

-

Madugundu, A.K., et al. (2014). "Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA."[1] Nucleic Acids Research. [Link][1]

-

Nabel, C.S., et al. (2012). "Chemical and enzymatic synthesis of 5-hydroxymethyluracil and its incorporation into DNA." Journal of the American Chemical Society. [Link]

Sources

- 1. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]

- 3. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00133K [pubs.rsc.org]

- 7. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomeric Equilibrium of Pyrimidin-2(1H)-one in Solution

This guide provides a comprehensive examination of the tautomeric equilibrium of pyrimidin-2(1H)-one, a fundamental heterocyclic scaffold prevalent in medicinal chemistry and chemical biology. We will delve into the structural nuances of its tautomeric forms, the environmental factors that govern their interconversion, and the robust experimental and computational methodologies employed to elucidate this dynamic process. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical molecular behavior.

Introduction: The Dynamic Nature of Pyrimidin-2(1H)-one

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a pivotal concept in organic chemistry, particularly for nitrogen-containing heterocycles. Pyrimidin-2(1H)-one, a core component of numerous bioactive molecules, exists primarily as an equilibrium between its lactam (amide/keto) and lactim (enol) forms. The predominance of one tautomer over the other is not an intrinsic, immutable property but is exquisitely sensitive to the molecular environment. This sensitivity has profound implications for a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and three-dimensional shape. Consequently, understanding and controlling this equilibrium is a cornerstone of rational drug design, as the specific tautomer present will dictate how a molecule interacts with its biological target. In aqueous or ethanolic solutions, the keto form is the major species, while in the gas phase, the enol form is favored.[1]

The Principal Tautomers: Lactam vs. Lactim

The tautomeric equilibrium of pyrimidin-2(1H)-one is dominated by two forms: the amide, or pyrimidin-2(1H)-one (keto/lactam form), and the aromatic alcohol, or pyrimidin-2-ol (enol/lactim form).

-

Pyrimidin-2(1H)-one (Lactam Form): This form contains a carbonyl group (C=O) and an N-H bond within the pyrimidine ring. Its character is that of a cyclic amide.

-

Pyrimidin-2-ol (Lactim Form): This form features a hydroxyl group (-OH) attached to the pyrimidine ring, resulting in a fully aromatic system. Its character is that of a hydroxy-substituted heterocycle.

The interconversion between these forms involves the intramolecular migration of a proton between the nitrogen and oxygen atoms.

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for identifying and quantifying tautomers in solution. ¹H and ¹³C NMR spectra provide direct structural information. [2][3]

-

¹H NMR: The chemical shifts of protons are highly sensitive to their chemical environment. Key diagnostic signals include the N-H proton of the lactam (typically a broad singlet) and the C-H protons on the ring, which will have different shifts and coupling patterns in the lactam versus the aromatic lactim form.

-

¹³C NMR: The resonance of the carbonyl carbon (C2) in the lactam form appears at a characteristic downfield shift (~150-160 ppm), which is distinctly different from the C2 carbon in the lactim form bearing a hydroxyl group.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of pyrimidin-2(1H)-one in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of signals unique to each tautomer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the key carbonyl and aromatic carbon signals.

-

Quantitative Analysis: The ratio of the tautomers can be determined by comparing the integrals of well-resolved, non-exchangeable proton signals corresponding to each form.

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic data (ΔH°, ΔS°) for the equilibrium and can help distinguish between slow and fast exchange regimes on the NMR timescale. [4]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stability of tautomers and understanding the mechanism of their interconversion. [5][6] Conceptual Workflow: Computational Analysis

-

Structure Optimization: Perform geometry optimization for all possible tautomers in the gas phase and in solution using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). [5][7]2. Solvation Modeling: Apply a solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the tautomeric stabilities. [8][6]For higher accuracy, explicit solvent molecules can be included to model specific interactions like hydrogen bonding. [9]3. Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy corrections, for the optimized structures. The difference in Gibbs free energy (ΔG) between the tautomers determines their relative populations at equilibrium.

-

Transition State Search: To understand the kinetics of interconversion, locate the transition state structure connecting the two tautomers. The calculated activation free energy (ΔG‡) reveals the energy barrier for the proton transfer. [9][5]

Caption: Workflow for computational analysis of tautomerism.

Data Synthesis: A Unified View

The convergence of experimental and computational data provides the most trustworthy picture of the tautomeric equilibrium.

| Method | Environment | Predominant Tautomer | Rationale/Key Finding | Reference(s) |

| Mass Spectrometry | Gas Phase | Pyrimidin-2-ol (Lactim) | The enol form evaporates preferentially and is more stable in the absence of solvent. | [1] |

| Quantum Chemistry | Gas Phase | Pyrimidin-2-ol (Lactim) | Aromatic stabilization outweighs the strength of the C=O bond. | [5][10] |

| NMR Spectroscopy | Polar Solvents (e.g., D₂O, DMSO) | Pyrimidin-2(1H)-one (Lactam) | Strong solvation and hydrogen bonding with the polar lactam form. | [2][3] |

| UV-Vis Spectroscopy | Aqueous Solution | Pyrimidin-2(1H)-one (Lactam) | The absorption spectrum in water corresponds to the keto tautomer. | [11] |

| Quantum Chemistry | Polar Solvents (PCM) | Pyrimidin-2(1H)-one (Lactam) | Solvation models show a significant reduction in the energy barrier for conversion and stabilization of the more polar lactam. | [8][9][5] |

Conclusion and Outlook

The tautomeric equilibrium of pyrimidin-2(1H)-one is a classic example of environmentally controlled molecular structure. While the aromatic lactim form (pyrimidin-2-ol) is favored in the gas phase, the more polar lactam form (pyrimidin-2(1H)-one) predominates in the polar solvents typically relevant to biological systems. This shift is primarily driven by the superior solvation of the lactam's hydrogen bond donor and acceptor sites.

For professionals in drug development, a thorough characterization of the tautomeric state of a pyrimidine-containing lead compound is not an academic exercise but a critical step in the optimization process. The dominant tautomer dictates the molecule's interaction with its target, its ADME properties, and its ultimate therapeutic efficacy. A validated approach that combines high-level computational modeling with definitive spectroscopic analysis in relevant media is the gold standard for confidently assigning the bioactive form and designing next-generation therapeutics.

References

-

Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H). (2022, December 9). R Discovery. Retrieved February 14, 2026, from [Link]

-

How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. (2010, January 22). ScienceDirect. Retrieved February 14, 2026, from [Link]

-

Saremi, L. H., & Ebrahimi, A. (2019). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Simulation, 45(1), 66-76. Retrieved February 14, 2026, from [Link]

-

Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. (1999). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 14, 2026, from [Link]

-

Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers. (2018, May 14). Angewandte Chemie International Edition. Retrieved February 14, 2026, from [Link]

-

Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(13), 1800-1804. Retrieved February 14, 2026, from [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. Retrieved February 14, 2026, from [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013, November 27). The Journal of Physical Chemistry A. Retrieved February 14, 2026, from [Link]

-

Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. (2019, July 8). Molecules. Retrieved February 14, 2026, from [Link]

-

Murray, J. S., & Politzer, P. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 23(2), 658. Retrieved February 14, 2026, from [Link]

-

Kokko, J. P., Goldstein, J. H., & Mandell, L. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 84(6), 1042-1045. Retrieved February 14, 2026, from [Link]

-

Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023, November 15). MDPI. Retrieved February 14, 2026, from [Link]

-

How about Tautomers? (n.d.). WuXi Biology. Retrieved February 14, 2026, from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

Role of 5-(Hydroxymethyl)pyrimidin-2(1H)-one in Heterocyclic Synthesis

Executive Summary

5-(Hydroxymethyl)pyrimidin-2(1H)-one (5-HMP) represents a pivotal, albeit underutilized, scaffold in the design of non-canonical nucleosides and epigenetic modulators. Structurally, it serves as a "stripped-down" isostere of the epigenetic base 5-hydroxymethylcytosine (5hmC), lacking the exocyclic amine at the C4 position. This unique electronic profile renders it an exceptional probe for studying cytidine deaminase mechanisms and a versatile building block for antiviral therapeutics.

This technical guide delineates the synthetic utility of 5-HMP, focusing on its chemoselective functionalization. We explore its role as a precursor for N1-substituted acyclic nucleoside phosphonates and its application in fragment-based drug discovery (FBDD).

Chemical Identity and Properties

The core structure exists in a tautomeric equilibrium, predominantly favoring the 2(1H)-one (lactam) form over the 2-hydroxy (lactim) form in solution. This preference dictates the regioselectivity of alkylation reactions.

| Property | Specification |

| IUPAC Name | 5-(Hydroxymethyl)pyrimidin-2(1H)-one |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Key Functional Groups | C2-Carbonyl (Acceptor), N1-H (Donor), C5-Hydroxymethyl (Primary Alcohol) |

| pKa (N1-H) | ~9.2 (Predicted) |

| Solubility | DMSO, DMF, MeOH; sparingly soluble in non-polar solvents |

Synthetic Pathways to the Core Scaffold

The most robust route to 5-HMP avoids the harsh conditions of direct hydroxymethylation. Instead, a "reduction-first" strategy starting from the ester precursor is preferred to prevent over-reduction or ring opening.

Protocol 1: Reduction of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

This protocol ensures the preservation of the pyrimidinone ring while selectively reducing the C5-ester.

Reagents:

-

Precursor: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (1.0 eq)

-

Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or DIBAL-H (2.0 eq)

-

Solvent: Anhydrous THF

-

Quench: Rochelle's Salt (Sat. aq. Potassium Sodium Tartrate)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate dissolved in anhydrous THF (0.2 M).

-

Reduction: Cool the solution to 0°C. Add LiAlH₄ (1.0 M in THF) dropwise via syringe pump over 30 minutes. Note: Maintain internal temperature <5°C to prevent ring reduction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup (Fieser Method): Cool back to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL). Stir vigorously until a white granular precipitate forms.

-

Purification: Filter through a Celite pad. Concentrate the filtrate in vacuo. Recrystallize from EtOH/Hexane to yield 5-HMP as a white solid.

Visualization of Synthetic Logic

Caption: Chemoselective reduction pathway preserving the heterocyclic unsaturation.

Reactivity Profile & Heterocyclic Functionalization

Once synthesized, 5-HMP offers two orthogonal vectors for diversification: the N1-position (for nucleoside mimetics) and the C5-hydroxymethyl group (for side-chain extension).

N1-Alkylation (Nucleoside Mimic Synthesis)

The N1 position is the thermodynamic nucleophile under basic conditions. However, O2-alkylation is a competing pathway. To enforce N1-selectivity, the Silyl-Hilbert-Johnson reaction or Mitsunobu coupling is employed.

Mechanism: Using Vorbrüggen conditions (BSA/TMSOTf) activates the oxygen, temporarily forming the silyl enol ether, which directs the electrophile (e.g., ribose acetate) to the N1 nitrogen via an SN1-like mechanism.

C5-Functional Group Interconversion

The primary alcohol at C5 is a "handle" for installing electrophilic traps or hydrophobic moieties.

-

Chlorination: Reaction with Thionyl Chloride (SOCl₂) yields 5-(chloromethyl)pyrimidin-2(1H)-one. Caution: The N1-H must often be protected (e.g., Boc or Benzyl) to prevent self-polymerization.

-

Oxidation: Treatment with MnO₂ yields 5-formylpyrimidin-2(1H)-one, a precursor for Horner-Wadsworth-Emmons olefination.

Protocol 2: N1-Alkylation via Mitsunobu Reaction

This method is preferred for attaching acyclic linkers or non-sugar moieties.

Reagents:

-

Substrate: 5-HMP (1.0 eq)

-

Alcohol: R-OH (e.g., 2-(trityloxy)ethanol) (1.2 eq)

-

Phosphine: PPh₃ (1.5 eq)

-

Azodicarboxylate: DIAD or DEAD (1.5 eq)

-

Solvent: Anhydrous DMF/THF (1:1)

Step-by-Step Methodology:

-

Dissolve 5-HMP, R-OH, and PPh₃ in anhydrous DMF/THF under N₂.

-

Cool to 0°C.

-

Add DIAD dropwise over 15 minutes. The solution will turn yellow.

-

Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

-

Validation: Monitor disappearance of 5-HMP by LC-MS (Target Mass = MW + R - OH).

-

Concentrate and purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Applications in Drug Discovery

5-HMP derivatives function primarily as Transition State Inhibitors for enzymes processing pyrimidines.

Cytidine Deaminase (CDA) Inhibition

The 2-pyrimidinone core mimics the tetrahedral intermediate of cytidine deamination. By functionalizing the C5 position with a hydroxymethyl group, the molecule gains additional binding affinity through hydrogen bonding with the enzyme's active site residues (often a Zinc-coordinating motif).

"Epigenetic" Probes

5-HMP is isosteric with 5-hydroxymethyluracil (5hmU) but lacks the 4-carbonyl. This subtle change alters the hydrogen bonding donor/acceptor pattern (DA vs ADA), allowing researchers to probe the specificity of "Reader" proteins (e.g., methyl-CpG binding domains) that recognize oxidized epigenetic marks.

Reaction Network Diagram

Caption: Divergent synthesis pathways from the 5-HMP core scaffold.

References

-

Synthesis and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 2021. Link

-

Homologues of epigenetic pyrimidines: synthesis and enzymatic incorporation. Chemical Science, 2014. Link

-

Regioselective N-alkylation of the 1H-indazole scaffold (Analogous Mechanism). Beilstein J. Org. Chem., 2021.[1][2][3] Link

-

Thionyl Chloride Mediated Conversion of Alcohols. Master Organic Chemistry, 2011. Link

Sources

Technical Guide: Ionization Profiling of 5-Substituted Pyrimidinones

Topic: pKa Values and Ionization Constants of 5-Substituted Pyrimidinones Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Pre-clinical Development Scientists

Executive Summary

The ionization constant (

Part 1: Theoretical Framework & Electronic Determinants

The Pyrimidinone Scaffold and Tautomerism

Pyrimidinones are heterocyclic chameleons. While they can theoretically exist in the hydroxy-pyrimidine (lactim) form, they predominantly exist as the oxo-pyrimidine (lactam) tautomer in aqueous solution and in the solid state.

-

Pyrimidin-4-one: Exists primarily as the 4(3H)-pyrimidinone or 4(1H)-pyrimidinone.

-

Uracil (Pyrimidine-2,4-dione): The most common "pyrimidinone" scaffold in drug design (e.g., 5-Fluorouracil). It exists as the 2,4-diketo tautomer.

The 5-Substituent Effect:

The C5 position is electronically coupled to the N1 and N3 ionization centers through the

-

Electron Withdrawing Groups (EWGs): Substituents like -F, -Cl, -Br, -NO

, and -CF -

Electron Donating Groups (EDGs): Substituents like -CH

and -NH

Hammett Correlation

The shift in

Part 2: Quantitative Data Landscape

The following tables synthesize ionization constants for the most prevalent 5-substituted pyrimidinone scaffolds: the Uracil series (2,4-diones) and the Cytosine series (4-amino-2-ones).

Table 1: Ionization Constants of 5-Substituted Uracils (2,4-Diones)

Note: The primary ionization (

| 5-Substituent | Compound Name | Electronic Effect | Drug Relevance | |

| -NO | 5-Nitrouracil | 5.56 | Strong EWG (-I, -R) | Enzyme Inhibitor Probes |

| -CF | 5-Trifluoromethyluracil | 7.40 | Strong EWG (-I) | Antiviral (Trifluridine) |

| -I | 5-Iodouracil | 8.25 | Moderate EWG | Radiosensitizer |

| -Br | 5-Bromouracil | 8.05 | Moderate EWG | Mutagen / Antimetabolite |

| -Cl | 5-Chlorouracil | 7.95 | Moderate EWG | Antimetabolite |

| -F | 5-Fluorouracil (5-FU) | 8.02 | Moderate EWG | Oncology Standard of Care |

| -H | Uracil | 9.45 | Reference | RNA Nucleobase |

| -CH | Thymine | 9.94 | Weak EDG (+I) | DNA Nucleobase |

| -CH | 5-Hydroxymethyluracil | 9.50 | Neutral/Weak EWG | Oxidative DNA Damage Marker |

Table 2: Ionization Constants of 5-Substituted Cytosines

Note: Cytosines are amphoteric.

| 5-Substituent | Compound Name | Effect | ||

| -F | 5-Fluorocytosine | 3.26 | ~10.5 | EWG reduces basicity of N3 |

| -Cl | 5-Chlorocytosine | 3.65 | ~10.5 | EWG reduces basicity of N3 |

| -Br | 5-Bromocytosine | 3.80 | ~10.6 | EWG reduces basicity of N3 |

| -H | Cytosine | 4.60 | 12.16 | Reference |

| -CH | 5-Methylcytosine | 4.65 | 12.40 | EDG slightly increases basicity |

Part 3: Experimental Protocol (The 96-Well Spectral Shift Assay)

As a Senior Application Scientist, I recommend Spectrophotometric Titration over potentiometry for these compounds. Pyrimidinones possess distinct UV chromophores that shift

Materials & Equipment

-

Instrument: UV-Vis Spectrophotometer with 96-well plate reader capability (e.g., Molecular Devices SpectraMax or equivalent).

-

Buffer System: "Universal" buffer mix (Acetic acid, Phosphoric acid, Boric acid mixture, 0.04 M each) adjusted with NaOH to cover pH 2.0 – 12.0.

-

Solvent: DMSO (molecular biology grade) for stock solutions.

Validated Workflow

Step 1: Stock Preparation Dissolve the 5-substituted pyrimidinone to 10 mM in DMSO. Ensure complete solubilization; sonicate if necessary.

Step 2: Assay Plate Setup

-

Dispense 196

L of buffer into each well of a UV-transparent 96-well plate. Use a pH gradient across the plate (e.g., Well A1=pH 2, A2=pH 2.5... H12=pH 12). -

Add 4

L of compound stock to each well (Final conc: 200 -

Control: Include a blank row with DMSO + Buffer only for baseline subtraction.

Step 3: Spectral Acquisition Scan absorbance from 220 nm to 350 nm in 2 nm increments.

-

Critical Check: Verify the presence of isosbestic points . A sharp isosbestic point confirms a clean two-component equilibrium (neutral

ionized) without degradation or precipitation.

Step 4: Data Processing

-

Extract absorbance values at the

of the ionized form and the -

Plot Absorbance vs. pH.

-

Fit the data to the modified Henderson-Hasselbalch equation (Sigmoidal 4-parameter logistic fit):

Where

Part 4: Visualization & Logic Pathways

Diagram 1: Tautomeric Equilibrium & Substituent Effects

This diagram illustrates the ionization pathway of a generic 5-substituted uracil and how the substituent X modulates the stability of the anion.

Caption: The equilibrium between the neutral diketo form and the N3-deprotonated anion. The 5-substituent exerts electronic influence (inductive/resonance) directly on the pyrimidine ring stability.

Diagram 2: The Self-Validating Experimental Workflow

A logical flow for the recommended spectral shift assay, highlighting quality control steps (Isosbestic Check).

Caption: Step-by-step workflow for spectrophotometric pKa determination. The "Isosbestic Point" decision node is the critical self-validation step.

References

-

Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data. [Link]

-

5-Bromouracil: Chemical Properties and Mutagenesis. National Center for Biotechnology Information. PubChem Compound Summary. [Link]

-

Spectrophotometric Determination of pKa Values. Journal of Chemical Education. [Link]

-

Tautomerism and Ionization of Pyrimidines. Journal of the American Chemical Society. [Link]

-

Hammett Equation and Substituent Effects. Chemistry LibreTexts. [Link]

Biological Significance of Hydroxymethylated Pyrimidine Precursors

From Phage Defense to Mammalian Epigenetics[1]

Executive Summary

The biological landscape of hydroxymethylated pyrimidines—specifically 5-hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (5hmU) —represents a critical intersection between viral survival strategies and mammalian gene regulation. Historically dismissed as oxidative damage or bacteriophage anomalies, these modifications are now recognized as fundamental "sixth" and "seventh" bases of the genome.

This guide dissects the dual nature of these precursors:

-

As Free Nucleotides (Pre-replicative): Utilized by bacteriophages (e.g., T4) to synthesize hypermodified genomes that evade host restriction enzymes.

-

As Epigenetic Marks (Post-replicative): Generated in situ by TET enzymes in mammals to regulate gene expression, neuronal plasticity, and active DNA demethylation.

For drug development professionals, understanding the TET-TDG axis provides novel targets for oncology (TET restoration) and neurobiology, while the unique chemistry of these bases offers breakthrough diagnostic potential via liquid biopsy.

Part 1: Biochemistry & Enzymology

The "Precursor" Paradox

The term "hydroxymethylated precursor" functions differently across biological domains. In bacteriophages, it refers to the free nucleotide (5hm-dCTP ) synthesized de novo before DNA replication. In mammals, the "precursor" is the 5-methylcytosine (5mC) base already embedded in the DNA helix, which serves as the substrate for oxidation.

Mammalian Biosynthesis: The TET Oxidative Pathway

In mammalian genomes, 5hmC is not incorporated by DNA polymerase but is generated post-synthetically. The Ten-Eleven Translocation (TET1, TET2, TET3) family of enzymes utilizes molecular oxygen and

-

Step 1: 5mC

5hmC (Stable epigenetic mark)[1][2] -

Step 2: 5hmC

5fC (5-formylcytosine)[2][3] -

Step 3: 5fC

5caC (5-carboxylcytosine)[2][3]

Key Insight for Researchers: The stability of 5hmC in post-mitotic neurons suggests it is a functional mark, whereas 5fC and 5caC are transient intermediates rapidly excised by Thymine DNA Glycosylase (TDG) .

Bacteriophage Biosynthesis: The Stealth Strategy

Bacteriophage T4 completely replaces cytosine with 5hmC in its genome to render it immune to bacterial restriction endonucleases.

-

Enzyme: Phage-encoded dCMP hydroxymethylase (gp42).

-

Reaction: dCMP +

-THF -

Incorporation: 5hm-dCMP is phosphorylated to 5hm-dCTP and utilized by T4 DNA polymerase.

Part 2: Functional Biology & Signaling Pathways[5]

The TET-TDG Demethylation Cycle

The most critical pathway for drug discovery is the active DNA demethylation cycle. This mechanism allows cells to erase stable methylation marks (5mC) to reactivate silenced tumor suppressors or pluripotency genes.

Visualization: Mammalian Active DNA Demethylation

The following diagram illustrates the cyclic enzymatic cascade transforming 5mC back to unmodified Cytosine.[2]

Caption: The TET-TDG Active Demethylation Cycle. TET enzymes iteratively oxidize 5mC to 5hmC, 5fC, and 5caC.[2][4] TDG specifically excises 5fC/5caC, triggering Base Excision Repair (BER) to restore unmodified Cytosine.[2]

The Role of 5-Hydroxymethyluracil (5hmU)

While 5hmC is an epigenetic signal, 5hmU occupies a unique niche:

-

Damage Product: Generated by ROS attack on Thymine.

-

Epigenetic Intermediate: Generated by deamination of 5hmC (via AID/APOBEC enzymes).

-

Drug Target: High levels of 5hmU recruit TDG, initiating repair. Accumulation of 5hmU (due to TDG failure) is cytotoxic, a mechanism exploited by certain chemotherapeutics (e.g., 5-FdU).

Part 3: Technical Methodologies for Detection

Distinguishing 5hmC from 5mC is the primary technical challenge in this field. Standard Bisulfite Sequencing (BS-seq) cannot distinguish them; both resist deamination and appear as "Cytosine" in the readout.

Comparison of Detection Technologies

| Methodology | Target Specificity | Resolution | Mechanism | Cost/Complexity |

| BS-seq | 5mC + 5hmC | Single-base | Bisulfite deaminates C | High / Standard |

| oxBS-seq | 5mC only | Single-base | Chemical oxidation (KRuO4) converts 5hmC | High / High |

| TAB-seq | 5hmC only | Single-base | High / Very High | |

| hMeDIP-seq | 5hmC enriched | 100-300bp | Antibody immunoprecipitation. | Medium / Low |

| Nano-hmC | 5hmC | Single-molecule | Nanopore sensing of modified bases. | Variable / Emerging |

Scientific Insight: For drug discovery workflows focusing on global 5hmC loss (a cancer hallmark), hMeDIP or Dot Blot are sufficient. For precise promoter analysis, TAB-seq or oxBS-seq is mandatory.

Part 4: Experimental Protocol

Protocol: Self-Validating Global 5hmC Dot Blot Assay

Objective: Rapid semi-quantitative assessment of global 5hmC levels in genomic DNA (gDNA) from clinical samples or cell lines. Validation: Includes Methylene Blue loading control and synthetic 5hmC standards.

Materials

-

Membrane: Positively charged Nylon membrane (Hybond-N+).

-

Antibody: Rabbit anti-5hmC polyclonal antibody (verified specificity against 5mC).

-

Standards: Synthetic DNA oligos containing 0%, 10%, 50%, 100% 5hmC.

Workflow

-

DNA Preparation:

-

Denature 200-500 ng of gDNA in 0.1M NaOH at 95°C for 10 min.

-

Snap chill on ice to prevent renaturation.

-

Control Check: Measure A260/A280; ensure ratio > 1.8.

-

-

Blotting:

-

Spot 2 µL of denatured DNA onto the membrane.

-

Include a dilution series of 5hmC standards (Self-validation step).

-

UV crosslink (1200 J/m²) or bake at 80°C for 2 hours.

-

-

Loading Control (Critical Step):

-

Stain membrane with 0.02% Methylene Blue in 0.3M NaOAc (pH 5.2) for 15 min.

-

Image the membrane (Total DNA). Destain with water.

-

-

Immunodetection:

-

Block: 5% Non-fat milk in TBST (1h, RT).

-

Primary Ab: Anti-5hmC (1:1000 to 1:5000) in blocking buffer (Overnight, 4°C).

-

Wash: 3x 10 min TBST.

-

Secondary Ab: HRP-conjugated Anti-Rabbit (1:5000) (1h, RT).

-

Develop: ECL substrate.

-

-

Analysis:

-

Normalize 5hmC signal intensity to Methylene Blue signal intensity.

-

Pass Criteria: 0% 5hmC standard must show no signal; 100% standard must be saturated.

-

Part 5: Therapeutic Implications

-

Oncology Biomarkers: Global loss of 5hmC is a diagnostic hallmark of AML, melanoma, and glioblastoma. This is often driven by IDH1/2 mutations , which produce the oncometabolite 2-hydroxyglutarate (2-HG), a competitive inhibitor of TET enzymes.

-

TET Activators: Vitamin C (Ascorbate) acts as a cofactor for TET enzymes, enhancing 5hmC generation. Clinical trials are investigating high-dose ascorbate in TET-deficient leukemias.

-

Metabolic Labeling: Researchers use azide-labeled glucose (UDP-6-N3-Glu) and

-glucosyltransferase to tag 5hmC sites in vitro, allowing for "Click-Chemistry" based enrichment and sequencing (GLIB-seq).

References

-

Tahiliani, M., et al. (2009).[6] Conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by MLL partner TET1. Science. Link[7]

-

Kriaucionis, S. & Heintz, N. (2009). The nuclear DNA base 5-hydroxymethylcytosine is present in Purkinje neurons and the brain. Science. Link

-

Ito, S., et al. (2011).[3] Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[3][5][8] Science. Link

-

Booth, M. J., et al. (2012). Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution. Science. Link

-

Song, C. X., et al. (2011).[3] Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine.[6][9] Nature Biotechnology.[2] Link

-

He, Y. F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science. Link

-

Wyatt, G. R. & Cohen, S. S. (1953). The bases of the nucleic acids of some bacteriophages of T type. Biochemical Journal. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epigenie.com [epigenie.com]

- 4. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution [frontiersin.org]

- 7. Frontiers | In vitro Type II Restriction of Bacteriophage DNA With Modified Pyrimidines [frontiersin.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Process Optimization for 5-(Hydroxymethyl)pyrimidin-2(1H)-one

[1][2]

Executive Summary

5-(Hydroxymethyl)pyrimidin-2(1H)-one (often referred to as 5-Hydroxymethyl-2-pyrimidinone ) is a critical pyrimidine scaffold, serving as a precursor for antiviral nucleoside analogs and epigenetic modifiers.[1][2] Unlike its more common congeners (e.g., 5-Hydroxymethyluracil), this molecule lacks the C4-carbonyl group, altering its hydrogen bond donor/acceptor profile and, consequently, its solubility landscape.[1]

This guide addresses the challenge of handling this intermediate by defining its solubility profile through Hansen Solubility Parameters (HSP) and providing validated protocols for solvent selection in synthesis and recrystallization.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₅H₆N₂O₂ | Low molecular weight facilitates dissolution.[1][2] |

| Molecular Weight | 126.11 g/mol | Favorable for diffusion-limited processes.[1][2] |

| Key Functional Groups | • Pyrimidinone Lactam (–NH–C=O)[1][2]• Primary Alcohol (–CH₂OH)[1][2]• Pyrimidine Nitrogen (N3) | High Polarity: Strong H-bond donor (NH, OH) and acceptor (C=O, N) capabilities.[1] |

| Predicted logP | -1.1 to -0.8 | Hydrophilic: Prefers polar aqueous or organic environments.[1][2] |

| pKa (Predicted) | ~2.5 (protonation), ~9.5 (deprotonation) | pH-dependent solubility in aqueous media.[1][2] |

Solubility Landscape Analysis

Hansen Solubility Parameters (HSP)

To scientifically select solvents, we apply the Hansen Solubility Parameter model.[3][4][5] The total solubility parameter (

Estimated HSP for 5-(Hydroxymethyl)pyrimidin-2(1H)-one:

- (Dispersion)[1][2]

- (Dipolar interactions from lactam)[1][2]

- (Strong H-bonding from –OH and –NH)[1][2]

Interpretation:

The compound requires solvents with high

Solvent Class Compatibility Table

The following data summarizes the solubility profile based on thermodynamic compatibility and experimental analog data (e.g., 5-HMU).

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Primary reaction solvent; Stock solutions for bio-assays.[1][2] |

| Polar Protic | Water | Moderate-High | Buffer preparation; pH-adjusted extraction.[1][2] |

| Alcohols | Methanol, Ethanol | Moderate (Temp. Dependent) | Ideal for Recrystallization. Solubility increases sharply with T. |

| Ketones/Esters | Acetone, Ethyl Acetate | Low (<5 mg/mL) | Anti-solvents for precipitation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | Washing organic impurities; Liquid-liquid extraction (aqueous phase retention).[1][2] |

| Hydrocarbons | Hexane, Heptane | Insoluble | Washing to remove grease/oils. |

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the process goal (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on solubility thermodynamics.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch.[1][2]

Objective: Determine equilibrium solubility (

-

Preparation: Weigh approx. 100 mg of 5-(Hydroxymethyl)pyrimidin-2(1H)-one into three 4 mL glass vials.

-

Solvent Addition: Add 1.0 mL of the target solvent (Methanol, Ethanol, Acetone) to each vial.

-

Equilibration:

-

Seal vials tightly.

-

Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

-

Visual Check: If solid dissolves completely, add more solid until a suspension persists.[7]

-

-

Sampling:

-

Stop agitation and allow solids to settle for 1 hour.

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

-

-

Quantification:

-

Pipette 0.5 mL of filtrate into a pre-weighed vessel.

-

Evaporate solvent (vacuum oven or nitrogen stream).[1]

-

Weigh the residue.

-

-

Calculation:

Protocol B: Recrystallization from Ethanol

Recommended for purifying crude material (90-95% purity) to >98%.[1][2]

-

Dissolution: Suspend crude solid in Ethanol (10 mL per gram of solid).

-

Heating: Heat the mixture to reflux (78°C).

-

Observation: If solid does not dissolve, add Ethanol in 1 mL increments until a clear solution is obtained.

-

Note: If a small amount of dark residue remains, filter hot.

-

-

Cooling: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours.

-

Nucleation: If no crystals form, scratch the glass or cool further to 4°C.

-

Isolation: Filter the white crystalline solid and wash with cold Acetone (in which the product is poorly soluble) to remove mother liquor.

-

Drying: Dry under vacuum at 40°C for 4 hours.

Scientific Rationale & References

The solubility behavior described above is governed by the competition between the crystal lattice energy of the pyrimidinone (stabilized by intermolecular H-bonds) and the solvation energy.

-

Lattice Energy: High melting point derivatives like 5-HMU (MP > 300°C) typically show lower solubility than 5-(Hydroxymethyl)pyrimidin-2(1H)-one, which lacks the C4-carbonyl H-bond acceptor, likely lowering the lattice energy and improving solubility in alcohols [1].[1][2]

-

Solvent Interactions: The "Like Dissolves Like" principle (HSP model) confirms that solvents capable of donating and accepting hydrogen bonds (DMSO, MeOH) are required to disrupt the pyrimidinone self-association [2].

-

Process Safety: When using DMSO, be aware of its high boiling point (189°C), which makes removal difficult. For process scale-up, Methanol or Ethanol/Water mixtures are preferred due to ease of removal and lower toxicity [3].[1]

References

-

Solubility of Pyrimidine Derivatives: Baluja, S., et al. "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 2012.

-

Hansen Solubility Parameters (Theory): Hansen, C. M.[3][5][6] "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007.

-

Solvent Selection in Drug Development: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013. [1][2]

-

Analogous Compound Data (5-Hydroxymethyluracil): PubChem Compound Summary for CID 78168, 5-Hydroxymethyluracil.[1][2] [1][2]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-羟基-4-氨基-5-羟甲基嘧啶 - CAS:1123-95-1 - 上海达瑞精细化学品有限公司 [chembee.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Comparative Analysis: 5-(Hydroxymethyl)pyrimidin-2(1H)-one vs. 5-Hydroxymethyluracil

This guide provides an in-depth technical analysis comparing 5-(Hydroxymethyl)pyrimidin-2(1H)-one and 5-Hydroxymethyluracil (5-hmU) .[1] While these compounds share a hydroxymethylated pyrimidine core, they differ fundamentally in their oxidation state at the C4 position, leading to distinct physicochemical properties, biological roles, and applications in drug development.[1]

Structural Divergence, Biological Function, and Synthetic Applications[1][2]

Executive Summary

The distinction between these two compounds lies in the presence of a carbonyl group at the C4 position.[1]

-

5-Hydroxymethyluracil (5-hmU): A naturally occurring, biologically active nucleobase derived from the oxidation of thymine or deamination of 5-hydroxymethylcytosine.[1][2][3][4] It possesses a 2,4-dioxo structure, enabling it to base-pair with adenine.[1]

-

5-(Hydroxymethyl)pyrimidin-2(1H)-one: A "4-desoxo" analog of 5-hmU.[1] Lacking the C4 carbonyl, it functions primarily as a synthetic scaffold or a transition-state mimic (similar to zebularine) for inhibiting enzymes like Cytidine Deaminase (CDA) and DNA Methyltransferases (DNMTs).[1]

Key Differentiator: The mass difference of 16 Da (due to the oxygen atom at C4) and the loss of the N3-H hydrogen bond donor in the pyrimidinone derivative.[1]

Chemical Identity & Structural Analysis[1][5]

Structural Comparison

The core difference is the oxidation state of the pyrimidine ring.[1]

| Feature | 5-Hydroxymethyluracil (5-hmU) | 5-(Hydroxymethyl)pyrimidin-2(1H)-one |

| IUPAC Name | 5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | 5-(Hydroxymethyl)pyrimidin-2(1H)-one |

| Formula | C₅H₆N₂O₃ | C₅H₆N₂O₂ |

| Molecular Weight | 142.11 g/mol | 126.11 g/mol |

| C4 Substituent | Carbonyl (C=O) | Hydrogen (C-H) |

| N3 Protonation | Protonated (N-H) | Unprotonated (N:) in neutral form |

| Aromaticity | Non-aromatic (Lactam/Dione form) | Partial aromatic character (conjugated system) |

| H-Bond Capability | Donor (N3-H), Acceptor (C4=O) | No Donor at N3, No Acceptor at C4 |

Tautomerism and Stability[1][7]

-

5-hmU: Exists predominantly in the diketo form at physiological pH.[1] The N3 proton is acidic (pKa ~9.5), allowing base pairing with Adenine.[1]

-

5-(Hydroxymethyl)pyrimidin-2(1H)-one: Exists as a 2-pyrimidone .[1] Lacking the C4=O, the N3 nitrogen is pyridine-like (acceptor only), making the ring more electron-rich and hydrophobic.[1] This structure mimics the transition state of cytidine during deamination, where the C4 position is tetrahedral.[1]

Visualization of Structural Differences[1]

Caption: Structural divergence highlighting the loss of the C4 carbonyl group and N3 proton in the pyrimidinone derivative.[1]

Biological Context & Mechanism[1][2][3][4][8][9]

5-Hydroxymethyluracil (5-hmU): The Epigenetic Marker

5-hmU is a critical intermediate in DNA demethylation and damage repair.[1][2]

-

Formation:

-

Fate: Recognized by Thymine DNA Glycosylase (TDG) or SMUG1 for Base Excision Repair (BER), restoring Cytosine or Thymine.[1]

5-(Hydroxymethyl)pyrimidin-2(1H)-one: The Enzyme Inhibitor Scaffold

This compound is not a standard genomic base but a pharmacophore used in nucleoside analogs (e.g., 5-hydroxymethyl-zebularine).[1]

-

Mechanism: The 2-pyrimidinone ring lacks the exocyclic amino group of cytosine and the carbonyl of uracil.[1] It acts as a transition state analog for Cytidine Deaminase (CDA).[1]

-

Drug Development:

-

CDA Inhibition: Prevents the degradation of cytidine-based drugs (e.g., Gemcitabine, Decitabine).[1]

-

DNMT Trapping: When incorporated into DNA, the 2-pyrimidinone ring forms a covalent adduct with DNA Methyltransferase, irreversibly inhibiting the enzyme (mechanism of Zebularine).[1] The 5-hydroxymethyl group adds steric bulk and polarity, potentially altering enzyme specificity.[1]

-

Pathway Visualization

Caption: Biological roles contrast: 5-hmU is a metabolic substrate, whereas the pyrimidinone derivative acts as an enzyme inhibitor.[1]

Analytical Differentiation & Experimental Protocols

Distinguishing these compounds requires precise analytical techniques due to their similar polarity.[1]

Mass Spectrometry (LC-MS/MS)

This is the gold standard for differentiation.[1]

-

5-hmU: Precursor ion

.[1] Fragmentation yields loss of water (-18) and HNCO (-43).[1] -

5-hm-2-one: Precursor ion

.[1] Distinct fragmentation pattern due to lack of C4 carbonyl.[1]

UV Spectroscopy[1]

-

5-hmU:

(pH 7).[1] The C4 carbonyl extends conjugation.[1] -

5-hm-2-one:

.[1] The removal of the C4 carbonyl and the specific pi-electron system of 2-pyrimidinone shifts the absorbance significantly red-ward compared to uracil.[1]

Protocol: Synthesis of 5-(Hydroxymethyl)pyrimidin-2(1H)-one

Context: Synthesis from ethyl 2-oxo-1,2-dihydro-pyrimidine-5-carboxylate (common precursor).[1]

-

Starting Material: Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate.[1]

-

Reduction:

-

Quenching:

-

Quench carefully with Glauber’s salt (Sodium sulfate decahydrate) or Fieser method (

, 15%

-

-

Purification:

Protocol: Extraction of 5-hmU from Genomic DNA

Context: Quantifying oxidative damage or epigenetic marks.[1]

-

Hydrolysis:

-

Filtration:

-

Pass through a 3 kDa molecular weight cutoff (MWCO) filter to remove enzymes.[1]

-

-

LC-MS/MS Analysis:

References

-

Pfaffeneder, T., et al. (2014).[1] "Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA."[1] Nature Chemical Biology.[1] Link

-

Mullapudi, N., et al. (2021).[1] "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines." Materials (MDPI). Link[1]

-

Cheng, J.C., et al. (2003).[1] "Zebularine: a novel DNA methylation inhibitor that forms a covalent complex with DNA methyltransferases."[1] Journal of the National Cancer Institute.[1] Link[1]

-

Madugundu, G.S., et al. (2013).[1] "Hydroxyl radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA."[1] Nucleic Acids Research.[1] Link

-

Nair, D.T., et al. (2015).[1] "Cytidine Deaminase Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. Link

Sources

- 1. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 2. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Characterization & Molecular Architecture of Semaglutide (CAS 910463-68-2)

[1]

Executive Summary

In the landscape of peptide therapeutics, Semaglutide (CAS 910463-68-2) represents a masterclass in molecular engineering. It is not merely a GLP-1 receptor agonist; it is a case study in overcoming the two primary failure modes of peptide drugs: rapid enzymatic degradation and fast renal clearance.

This guide moves beyond basic datasheet parameters to explore the mechanistic physicochemical characteristics of Semaglutide. For researchers and formulators, understanding the interplay between its C-18 fatty diacid tail, its isoelectric point (pI), and its self-association behavior is critical for developing stable parenteral or novel oral formulations.

Molecular Identity & Structural Architecture[1]

Semaglutide is a modified analogue of human Glucagon-Like Peptide-1 (GLP-1) (7-37).[1] Its design introduces three critical modifications to the native backbone to transition from a half-life of minutes (native GLP-1) to approximately 1 week.

Structural Data Table[1]

| Parameter | Specification |

| CAS Number | 910463-68-2 |

| IUPAC Name | N-epsilon26-[2-(2-{2-[2-(2-{2-[(S)-4-carboxy-4-(17-carboxyheptadecanoylamino)butyrylamino]ethoxy}ethoxy)acetylamino]ethoxy}ethoxy)acetyl][Aib8,Arg34]GLP-1-(7-37) |

| Molecular Formula | C₁₈₇H₂₉₁N₄₅O₅₉ |

| Average Molecular Weight | 4113.58 Da |

| Monoisotopic Mass | 4111.12 Da |

| Sequence Length | 31 Amino Acids |

| Modifications | 1.[1][2][3][4][5][6][7][8][9][10][11] Aib8 : Substitution of Ala with α-aminoisobutyric acid (DPP-4 resistance).2.[8][] Arg34 : Substitution of Lys with Arg (Site specificity).3.[1][4][][13] Lys26-Acylation : C-18 fatty diacid via hydrophilic spacer.[4] |

The "Albumin Switch" Mechanism

The defining physicochemical feature of Semaglutide is the C-18 fatty diacid side chain .[14] Unlike Liraglutide (C-16), the C-18 diacid allows for high-affinity, reversible non-covalent binding to human serum albumin (HSA).[1]

-

Physicochemical Consequence: This increases the effective molecular size, preventing renal filtration, and shields the peptide from enzymatic degradation.

-

Formulation Consequence: The hydrophobicity of this side chain induces self-association (oligomerization), which stabilizes the drug in the vial but complicates solubility analysis.

Physicochemical Profile & Behavior

Solubility & Isoelectric Point (pI)

Semaglutide exhibits a U-shaped solubility profile typical of peptides, but with a shift due to the acidic fatty acid tail.

-

Critical pH Window: Solubility is lowest between pH 4.0 and 6.0 (precipitation risk).[1]

-

Formulation pH: Commercial formulations are buffered to pH ~7.4–8.2 to ensure the molecule remains in its deprotonated, soluble state.

Diagram: Structure-Function Logic

The following diagram maps the specific chemical modifications to their physicochemical outcomes.

Figure 1: Structural modifications of Semaglutide and their direct causal impact on stability and pharmacokinetics.[1][4]

Analytical Characterization Protocols

Protocol A: pH-Dependent Solubility Profiling

Rationale: Determining the precise solubility edge is crucial to avoid crashing out during manufacturing or physiological transition (e.g., stomach to intestine).[1]

Materials:

-

Buffer Systems: Citrate (pH 3-5), Phosphate (pH 6-8), Glycine (pH 9).[1]

-

0.22 µm PVDF filters (Low protein binding is essential).[1]

Workflow:

-

Supersaturation: Prepare a stock dispersion of Semaglutide at 50 mg/mL in each buffer. Vortex for 2 minutes.

-

Equilibration: Incubate samples at 25°C for 24 hours with gentle agitation (do not sonicate excessively as this generates heat and potential degradation).

-

Separation: Centrifuge at 15,000 x g for 15 minutes to pellet undissolved aggregates.

-

Filtration: Pass supernatant through 0.22 µm PVDF filter. Note: Discard the first 200 µL of filtrate to account for filter saturation.

-

Quantification: Analyze filtrate via RP-HPLC (see below) against a standard curve.

Protocol B: RP-HPLC Identity & Purity

Rationale: Standard peptide methods often fail to resolve the lipophilic impurities of Semaglutide. A C18 column with high surface coverage is required.

-

Column: C18, 150 x 4.6 mm, 2.7 µm particle size (e.g., Cortecs or Kinetex).[1]

-

Temperature: 50°C (Elevated T improves mass transfer for large lipopeptides).[1]

-

Mobile Phase A: 0.1% TFA in Water (TFA suppresses silanol interactions better than Formic Acid for this molecule).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile/Isopropanol (90:10).[1] Addition of IPA helps solubilize the fatty acid chain.

-

Gradient: 30% B to 60% B over 20 minutes.

-

Detection: UV at 215 nm (peptide bond) and 280 nm (Trp/Tyr).[1]

Formulation Implications: The Oral Challenge

The physicochemical properties of Semaglutide (MW ~4kDa, hydrophilic backbone, hydrophobic tail) make it a Class III/IV BCS molecule (low permeability).[1]

The SNAC Solution: For the oral formulation (Rybelsus), Semaglutide is co-formulated with Sodium Salcaprozate (SNAC) .[1][15]

-

Mechanism: SNAC neutralizes the local stomach pH (raising it from ~1.5 to ~7.0) immediately surrounding the tablet.[1]

-

Why it works: This local pH shift keeps Semaglutide in its soluble state (above its pI of 5.[1]4) and protects it from pepsin degradation, while SNAC transiently fluidizes the gastric membrane to allow absorption.

Diagram: Analytical Workflow

This workflow ensures data integrity when characterizing Semaglutide batches.

Figure 2: Step-by-step analytical workflow for verifying Semaglutide quality attributes.

References

-

Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[6][16] Journal of Medicinal Chemistry, 58(18), 7370–7380.[1] [1]

-

European Medicines Agency (EMA). (2018).[1] "Assessment Report: Ozempic (Semaglutide)." Procedure No. EMEA/H/C/004174/0000.

-

FDA Center for Drug Evaluation and Research. (2019).[1] "Product Quality Review: Rybelsus (Semaglutide) Tablets." NDA 213051.[15]

-

PubChem. (n.d.).[1] "Semaglutide Compound Summary." National Library of Medicine.

Sources

- 1. adipogen.com [adipogen.com]

- 2. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semaglutide-Chengdu Shengnuo Biopharm Co., Ltd. [en.snbiopharmacy.com]

- 4. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gwern.net [gwern.net]

- 7. conscientia-industrial.com [conscientia-industrial.com]

- 8. What is Semaglutide? | BroadPharm [broadpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Semaglutide | C187H291N45O59 | CID 56843331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 13. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Semaglutide [pdb101.rcsb.org]

- 14. Introduction To The Side Chain Of Semaglutide [sinopeg.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Scalable Synthesis of 5-(Hydroxymethyl)pyrimidin-2(1H)-one

This Application Note details a scalable, high-purity synthesis protocol for 5-(Hydroxymethyl)pyrimidin-2(1H)-one , a critical heterocyclic building block used in the development of nucleoside analogs (e.g., Zebularine derivatives), antiviral agents, and epigenetic modifiers.

Unlike standard uracil derivatives, this molecule lacks the carbonyl group at the 4-position, presenting unique stability and solubility challenges. The protocol below prioritizes the 2-Methoxypyrimidine Route , which ensures regioselectivity and prevents over-reduction of the heterocyclic ring, a common failure mode in direct amide reductions.

Introduction & Strategic Analysis

Target Molecule Profile

-

IUPAC Name: 5-(Hydroxymethyl)pyrimidin-2(1H)-one

-

Common Name: 5-Hydroxymethyl-2-pyrimidinone

-

CAS Number: 50563-54-7 (Base moiety); related to 4433-40-3 (5-hmU)

-

Molecular Formula: C5H6N2O2

-

Key Application: Pharmacophore for cytidine deaminase inhibitors; precursor for "epigenetic base" analogs.

Synthetic Strategy: The "Masked" Aromatic Route

Direct hydroxymethylation of pyrimidin-2(1H)-one (Prins reaction) often yields N-substituted byproducts and difficult-to-separate mixtures. Similarly, direct reduction of 5-ester-pyrimidin-2-ones can lead to saturation of the C5-C6 double bond.

This protocol employs a Protection-Reduction-Deprotection strategy:

-

Masking: Use the 2-methoxypyrimidine core to aromatize the system, preventing ring reduction.

-

Functionalization: Reduce the C5-ester to the primary alcohol using controlled hydride donation.

-

Unmasking: Quantitative acid hydrolysis of the methyl ether to reveal the target cyclic urea (pyrimidin-2-one).

Retrosynthetic Analysis & Pathway

The following Graphviz diagram illustrates the logical flow from commercially available precursors to the target, highlighting the critical intermediate (3) .

Caption: Two-step scalable synthesis pathway via the stable 2-methoxy intermediate.

Detailed Experimental Protocols

Step 1: Reduction of Ethyl 2-methoxypyrimidine-5-carboxylate

This step converts the ester to the primary alcohol while leaving the pyrimidine ring intact. The use of the 2-methoxy substituent renders the ring electron-rich but sufficiently aromatic to resist hydride attack at C6.

Reagents & Equipment:

-

Precursor: Ethyl 2-methoxypyrimidine-5-carboxylate (1.0 eq)

-

Reductant: Lithium Aluminum Hydride (LiAlH4), 1.0 M in THF (1.2 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Glauber’s salt (Na2SO4·10H2O) or Fieser workup reagents.

-

Equipment: 3-neck round-bottom flask, N2 atmosphere, addition funnel, internal thermometer.

Protocol:

-

Setup: Flame-dry the glassware and purge with Nitrogen. Charge the flask with Ethyl 2-methoxypyrimidine-5-carboxylate (10.0 g, 54.9 mmol) and anhydrous THF (150 mL). Cool the solution to -5°C using an ice/salt bath.

-

Addition: Transfer the LiAlH4 solution (66 mL, 66 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature < 5°C . Caution: Exothermic H2 evolution.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The starting ester (Rt ~4.5 min) should disappear, yielding the alcohol (Rt ~2.1 min).

-

Quench (Fieser Method): Cool back to 0°C. Carefully add:

-

2.5 mL Water

-

2.5 mL 15% NaOH

-

7.5 mL Water

-

-

Isolation: Stir the resulting suspension vigorously for 30 minutes until the aluminum salts form a white, granular precipitate. Filter through a pad of Celite. Wash the cake with THF (2 x 50 mL).

-

Concentration: Evaporate the filtrate under reduced pressure (40°C) to yield 5-(Hydroxymethyl)-2-methoxypyrimidine as a pale yellow oil or low-melting solid.

-

Expected Yield: 6.5 – 7.0 g (85-90%).

-

Purity: >95% (proceed directly to Step 2).

-

Step 2: Hydrolysis to 5-(Hydroxymethyl)pyrimidin-2(1H)-one

This step cleaves the methyl ether to generate the thermodynamic carbonyl product (pyrimidin-2-one).

Reagents:

-

Substrate: 5-(Hydroxymethyl)-2-methoxypyrimidine (from Step 1)

-

Acid: 6N Hydrochloric Acid (aqueous)

-

Solvent: Water

Protocol:

-

Reaction: Dissolve the crude intermediate (6.5 g) in 6N HCl (65 mL).

-

Reflux: Heat the mixture to reflux (100°C) for 2–3 hours.

-

Workup: Cool the solution to room temperature. Neutralize carefully with solid NaHCO3 or 10N NaOH to pH 7.0 .

-

Note: The product is water-soluble. Do not over-dilute.

-

-

Crystallization: Concentrate the neutral solution to approximately 20 mL under vacuum. Cool to 4°C overnight. The product, 5-(Hydroxymethyl)pyrimidin-2(1H)-one , will crystallize as white needles.

-

Purification: Filter the crystals and wash with ice-cold water (5 mL) followed by cold ethanol (10 mL). Recrystallize from water/ethanol if necessary.

Quantitative Data Summary

| Parameter | Step 1 (Reduction) | Step 2 (Hydrolysis) | Overall Process |

| Reagent Cost | Moderate (LiAlH4) | Low (HCl) | Scalable |

| Time | 3 hours | 3 hours | 1 Day |

| Temp Range | -5°C to 25°C | 100°C | Standard Lab |

| Typical Yield | 85 - 92% | 90 - 95% | 75 - 85% |

| Critical Impurity | Over-reduced ring (C5-C6 sat) | Unhydrolyzed ether | < 0.5% |

Process Safety & Troubleshooting

Critical Control Points

-

Moisture Control (Step 1): LiAlH4 is pyrophoric. Ensure strict anhydrous conditions. If scaling >100g, consider using Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) in Toluene as a safer, non-cryogenic alternative.

-

pH Management (Step 2): The final product is amphoteric but crystallizes best at neutral pH. If the solution is too acidic, the hydrochloride salt may form (soluble); if too basic, the sodium salt forms. Aim for pH 6.5–7.5.

Analytical Validation (QC)

-

1H NMR (DMSO-d6):

-

δ 8.20 (s, 2H, H-4/H-6) – Symmetry confirms 2-one structure.

-

δ 4.25 (s, 2H, CH2-OH).

-

δ 5.10 (br s, 1H, OH).

-

Absence of O-Me singlet (~3.9 ppm).

-

-

UV-Vis: λmax ≈ 298 nm (pH 7), distinct from the 2-methoxy precursor (λmax ≈ 260 nm).